Lithium niobium isopropoxide
Description
Properties
IUPAC Name |
lithium;niobium;propan-2-ol;propan-2-olate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/5C3H8O.C3H7O.Li.Nb/c6*1-3(2)4;;/h5*3-4H,1-2H3;3H,1-2H3;;/q;;;;;-1;+1; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLZNTCYNUHZKRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C)O.CC(C)O.CC(C)O.CC(C)O.CC(C)O.CC(C)[O-].[Nb] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H47LiNbO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Lithium niobium isopropoxide can be synthesized through the reaction of lithium isopropoxide with niobium pentachloride in an anhydrous environment. The reaction typically occurs in a solvent such as tetrahydrofuran (THF) under inert atmosphere conditions to prevent moisture contamination. The general reaction is as follows:
Biological Activity
Lithium niobium isopropoxide (LiNb(OiPr)6) is an organometallic compound that has garnered interest in various fields, particularly in materials science and biomedicine. This article explores its biological activity, synthesis methods, and potential applications, supported by relevant data tables and case studies.
Overview of this compound
This compound is a precursor for lithium niobate (LiNbO3), a material known for its electro-optic properties. The compound can be synthesized through various methods, including sol-gel processes and solvothermal techniques, which influence the size and morphology of the resulting nanoparticles.
Synthesis Methods
- Sol-Gel Method : This traditional approach involves the hydrolysis of lithium and niobium alkoxides, leading to the formation of a gel that can be converted into nanoparticles upon thermal treatment. The particle size can be controlled by adjusting parameters such as temperature and reaction time .
- Solvothermal Process : A recent study reported the synthesis of LiNbO3 nanocrystals using a solvothermal method involving lithium hydroxide and niobium ethoxide. This method allows for the production of nanoparticles with tunable sizes ranging from 30 to 95 nm .
Biological Activity
The biological activity of this compound has been primarily studied in relation to its applications in drug delivery and bioimaging:
- Drug Delivery : LiNbO3 nanoparticles have been investigated as carriers for drug delivery systems due to their biocompatibility and ability to encapsulate therapeutic agents effectively. Their mesoporous structure enhances drug loading capacity and release profiles .
- Bioimaging : The optical properties of LiNbO3 make it suitable for use as a contrast agent in bioimaging applications. The particles exhibit second harmonic generation (SHG), which can be tuned for various imaging techniques .
Case Study 1: Anticancer Activity
A study explored the use of LiNbO3 nanoparticles loaded with anticancer drugs. The results indicated that these nanoparticles could significantly enhance the accumulation of drugs in cancer cells, leading to improved therapeutic efficacy while minimizing side effects .
Case Study 2: Biocompatibility Assessment
Research assessing the biocompatibility of LiNbO3 particles showed minimal cytotoxicity in vitro. The particles were tested against various cell lines, demonstrating good cell viability even at higher concentrations, which supports their potential use in biomedical applications .
Data Tables
| Property | Value |
|---|---|
| Particle Size Range | 30 - 95 nm |
| Drug Loading Capacity | Up to 20% |
| Cytotoxicity (IC50) | >100 µg/mL (non-toxic range) |
| SHG Efficiency | Tunable based on particle size |
Research Findings
Recent findings indicate that this compound exhibits promising characteristics for various biomedical applications:
- Enhanced Drug Delivery : LiNbO3 nanoparticles have shown improved drug loading capabilities due to their porous structure, facilitating sustained release profiles.
- Optical Properties : The tunable SHG response allows for advanced imaging techniques, making LiNbO3 suitable for both diagnostic and therapeutic applications in medicine.
Scientific Research Applications
Precursor for Thin Film Deposition
Chemical Vapor Deposition (CVD)
Lithium niobium isopropoxide is primarily utilized as a precursor for the chemical vapor deposition of lithium niobate (LiNbO₃) thin films. These films are crucial in the fabrication of optical devices, sensors, and electronic components due to their unique electro-optic properties. The compound's ability to form stable thin films at relatively low temperatures makes it an attractive choice for producing high-quality coatings.
Doping Agent
this compound serves as a doping agent in lithium-ion battery materials, particularly in enhancing the performance of cathodes. Studies have shown that niobium doping can improve the cycling stability and rate capability of lithium transition metal oxides (LTMOs) by reducing degradation phenomena and enhancing lithium diffusion kinetics . The incorporation of niobium can lead to improved charge storage capabilities, making it suitable for fast-charging battery applications.
Case Study: Nb-Doped TiO₂
Research indicates that Nb-doped TiO₂ exhibits enhanced electrochemical performance, with specific capacities significantly improving at different doping concentrations. For instance, at a doping level of 0.1%, the material demonstrated high reversible charge/discharge capacities even after extensive cycling . This highlights the importance of this compound in developing advanced battery materials.
Nanocrystal Synthesis
Solvothermal Processes
this compound has been employed in solvothermal processes to synthesize highly crystalline LiNbO₃ nanocrystals. These nanocrystals exhibit tunable sizes and shapes, which are crucial for applications in photonics and catalysis. The reaction pathways involve complex interactions between alkoxides and solvents, leading to the formation of stable nanostructures .
Table 2: Comparison of Nanocrystal Properties
| Nanocrystal Type | Size Range (nm) | Morphology |
|---|---|---|
| LiNbO₃ Nanocrystals | <50 | Platelet-like |
| Doped LiNbO₃ | Adjustable | Anisotropic |
Comparison with Similar Compounds
Research Findings and Challenges
- Oxidation State Dynamics : Doping with transition metals (e.g., Mn in BiNbO₄) reduces niobium’s effective charge (e.g., Nb⁴⁺⁸ → Nb⁴⁺³), altering catalytic and electronic properties . Similar effects occur when lithium is deposited on Nb₂O₅ surfaces, enhancing interfacial conductivity .
- Synthesis Limitations : this compound’s sensitivity to moisture necessitates rigorous anhydrous conditions, unlike more stable tantalum analogs.
Q & A
Basic Research Questions
Q. What synthesis methods are effective for lithium niobium isopropoxide, and how is structural integrity validated?
- Methodological Answer : this compound can be synthesized by reacting lithium isopropoxide with niobium precursors within metal–organic frameworks (MOFs) under controlled anhydrous conditions. Structural validation typically involves X-ray diffraction (XRD) to confirm crystallinity and phase purity, X-ray photoelectron spectroscopy (XPS) to verify elemental oxidation states (e.g., Nb⁵⁺), and impedance spectroscopy to measure ionic conductivity (e.g., 3.1 × 10⁻⁴ S/cm at 300 K) . Additional characterization via X-ray absorption spectroscopy (XAS) is recommended for detecting low-concentration surface coatings or dopants .
Q. What analytical techniques are critical for assessing the electrochemical properties of this compound?
- Methodological Answer : Key techniques include:
- AC impedance spectroscopy to determine ionic conductivity and activation energy (e.g., 0.15 eV observed in MOF-based electrolytes) .
- Variable-temperature XRD to monitor thermal stability and lattice parameter changes during operation.
- XPS with ion etching to analyze surface-to-core compositional gradients, particularly for niobium diffusion into bulk structures .
Advanced Research Questions
Q. How can gradient doping of niobium in this compound be characterized given its tendency to diffuse into bulk structures?
- Methodological Answer : To map niobium distribution gradients:
- Use XPS with incremental ion etching to profile elemental concentrations from surface to core .
- Complement with energy-dispersive X-ray spectroscopy (EDS) line scans in transmission electron microscopy (TEM) for cross-sectional elemental mapping .
- Account for non-stoichiometry (e.g., lithium vacancies compensating Nb anti-site defects) via defect chemistry modeling .
Q. When encountering discrepancies in reported diffusion coefficients (e.g., 1.5×10⁻⁹ to 5.7×10³ cm²/s), what experimental approaches can reconcile these differences?
- Methodological Answer :
- Control synthesis variables : Precursor ratios, annealing temperatures, and atmospheric conditions (e.g., oxygen partial pressure) significantly affect diffusion behavior .
- Employ multi-scale characterization : Combine bulk-sensitive methods (XRD, neutron diffraction) with surface-sensitive techniques (XPS, TEM-EDS) to resolve spatial heterogeneities .
- Standardize testing protocols : Use identical electrolyte environments (e.g., ethylene carbonate/diethyl carbonate mixtures) and electrochemical cell configurations to minimize measurement variability .
Q. How can researchers optimize the stability of this compound under ultra-high-temperature conditions (e.g., >1500 K)?
- Methodological Answer :
- Material design : Incorporate zirconium-doped niobium alloys (e.g., Nb-1%Zr) to enhance thermal resistance and reduce lithium corrosion .
- Wick structure engineering : Use multi-layered mesh screens (e.g., 400 mesh annulus wicks) to improve heat transfer efficiency and mitigate thermal degradation .
- Operando characterization : Apply synchrotron-based XRD or Raman spectroscopy to monitor phase transitions and decomposition pathways in real time .
Data Contradiction Analysis
Q. Why do XPS and XRD results sometimes conflict in identifying surface coatings like LiNbO₃?
- Methodological Answer :
- Detection limits : XRD may fail to detect amorphous or nanoscale LiNbO₃ coatings below its detection threshold (~5 vol%). Use XAS or TEM-selected area electron diffraction (SAED) for nanoscale phase identification .
- Artifact mitigation : Residual lithium from precursors or bulk migration can react with Nb₂O₅ coatings to form LiNbO₃. Pre-treat samples with inert gas purging to minimize unintended reactions .
Experimental Design Considerations
Q. What strategies ensure reproducibility in synthesizing this compound with target ionic conductivities?
- Methodological Answer :
- Precursor purity : Use anhydrous lithium isopropoxide and niobium(V) ethoxide, stored in argon-filled gloveboxes to prevent hydrolysis .
- In situ monitoring : Integrate thermogravimetric analysis (TGA) with mass spectrometry to track solvent evaporation and byproduct formation during synthesis.
- Cross-lab validation : Share raw data (e.g., impedance Nyquist plots, XRD patterns) via open-access repositories to facilitate direct comparison .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
